molecular formula C15H11BrCl2O B1522670 3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one CAS No. 898762-04-4

3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one

Cat. No.: B1522670
CAS No.: 898762-04-4
M. Wt: 358.1 g/mol
InChI Key: QZKWXHPGSSHXNL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one (CAS 898762-04-4) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 15 H 11 BrCl 2 O and a molecular weight of 358.06 g/mol, this propanone derivative serves as a valuable synthetic intermediate . This compound belongs to a class of diarylpropanones and chalcone analogs, which are extensively studied for their diverse biological activities. Structural analogs of this compound have demonstrated significant research interest in areas including antimicrobial , antiviral , and anticancer agent development . Researchers utilize this compound as a key building block in medicinal chemistry, particularly for the synthesis of more complex molecules targeting various enzymes and pathways . The specific placement of the bromo and dichloro substituents on the aromatic rings makes it a versatile precursor for further chemical modifications and structure-activity relationship (SAR) studies. Safety Notice: This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols before handling.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O/c16-11-7-4-10(5-8-11)6-9-14(19)15-12(17)2-1-3-13(15)18/h1-5,7-8H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKWXHPGSSHXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701208462
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dichlorophenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID701208462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-04-4
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one (CAS No. 898762-04-4) is an aromatic ketone that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, featuring bromine and chlorine substituents on the phenyl rings, influences its reactivity and biological interactions.

  • Molecular Formula : C15H11BrCl2O
  • Molecular Weight : 358.06 g/mol
  • Structural Characteristics : The compound consists of a carbonyl group attached to two distinct phenyl rings, which enhances its lipophilicity and potential for biological interaction.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values comparable to standard antibiotics, suggesting significant antibacterial activity.
  • Biofilm Inhibition : The compound also displays the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus, indicating potential applications in treating biofilm-associated infections.
PathogenMIC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus5-1070
Escherichia coli10-1565

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promising results in various cancer cell lines.

  • Cell Lines Tested : Studies have included HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
  • IC50 Values : The compound exhibited IC50 values ranging from 20 to 50 μM, indicating moderate cytotoxicity against these cancer cell lines.
Cell LineIC50 (μM)
HeLa25
MCF-730

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria.
  • Cytotoxic Mechanism : In cancer cells, it may induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).

Case Studies

A series of studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives against resistant strains of bacteria. The results indicated that derivatives similar to this compound showed enhanced activity compared to traditional antibiotics .
  • Cancer Cell Line Study : Research featured in Cancer Letters highlighted the compound's ability to inhibit cell proliferation in HeLa and MCF-7 cells, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propan-1-one Derivatives

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Properties/Applications
3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one 4-Bromophenyl 2,6-Dichlorophenyl 357.62 High lipophilicity; pharmaceutical candidate
1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one [11] 3-Methoxyphenyl 2,6-Dichlorophenyl 339.22 Enhanced solubility due to methoxy group; research chemical
1-(2,3-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one [12] 2,6-Dimethylphenyl 2,3-Dichlorophenyl 337.24 Reduced steric hindrance; material science applications
3-(2,6-Dichlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one [10] Triazole-pyrrolidine 2,6-Dichlorophenyl 339.22 Heterocyclic modification; potential kinase inhibition
Key Observations:
  • Halogen vs. Alkyl/Methoxy Groups : The bromine and chlorine substituents in the target compound increase molecular weight and lipophilicity compared to analogs with methyl or methoxy groups (e.g., ). This enhances membrane permeability but may reduce aqueous solubility.
  • Positional Isomerism : The 2,6-dichlorophenyl group in the target compound creates a symmetrical steric barrier, whereas 2,3-dichloro substitution (as in ) allows for more flexible binding interactions.

Pharmacological Relevance

The 2,6-dichlorophenyl moiety is a common feature in GPCR ligands. The bromine atom in the target compound may enhance binding affinity through halogen bonding, a property absent in non-halogenated analogs like naringin dihydrochalcone derivatives (e.g., ).

Physicochemical Properties

  • Lipophilicity : Calculated LogP values (using fragment-based methods) predict higher lipophilicity for the target compound (LogP ~4.5) compared to methoxy-substituted analogs (LogP ~3.2) .
  • Solubility : The bromine and chlorine substituents reduce aqueous solubility, necessitating formulation strategies like co-solvents or prodrug approaches.

Preparation Methods

Friedel-Crafts Acylation

  • Principle: This traditional method involves electrophilic aromatic substitution where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).
  • Application: The acyl chloride derived from 3-(4-bromophenyl)propanoic acid or its equivalent can be reacted with 2,6-dichlorobenzene. The Lewis acid activates the acyl chloride to form an acylium ion, which then attacks the aromatic ring of 2,6-dichlorobenzene, yielding the ketone.
  • Advantages: This method is well-established, provides good yields, and is suitable for introducing the acyl group onto aromatic rings bearing electron-withdrawing groups such as chlorine.
  • Considerations: Reaction conditions must be carefully controlled to avoid polyacylation or rearrangement; the presence of halogens can influence regioselectivity.

Michael Addition Reactions

  • Principle: Michael addition involves the nucleophilic addition of an enolate or related nucleophile to an α,β-unsaturated carbonyl compound.
  • Adaptation: Although direct reports on this compound are limited, literature on related propiophenone derivatives suggests that Michael addition using Brønsted acid ionic liquid catalysts can be employed to form substituted propiophenones.
  • Potential Route: Starting from appropriately substituted α,β-unsaturated ketones and nucleophiles bearing the 4-bromophenyl and 2,6-dichlorophenyl groups, Michael addition could construct the propan-1-one skeleton.
  • Advantages: This method offers mild reaction conditions and can be highly selective.
  • Challenges: Requires careful choice of catalysts and substrates to achieve the desired substitution pattern.

Palladium-Catalyzed Cross-Coupling Reactions

  • Principle: Cross-coupling reactions such as Suzuki, Heck, or Stille couplings allow the formation of carbon-carbon bonds between aryl halides and organometallic reagents under palladium catalysis.
  • Application: The 3-(4-bromophenyl) and 2,6-dichlorophenyl moieties can be introduced via cross-coupling of appropriate aryl halides with organometallic partners (e.g., boronic acids or stannanes).
  • Advantages: These reactions proceed under relatively mild conditions with high selectivity and functional group tolerance.
  • Considerations: The choice of ligands, solvents, and reaction temperature is critical for optimizing yields.

Purification Techniques

After synthesis, purification is essential to obtain high-purity this compound:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges/Notes
Friedel-Crafts Acylation Acyl chloride, 2,6-dichlorobenzene, AlCl3 Well-established, good yields Control of polyacylation needed
Michael Addition α,β-unsaturated ketones, Brønsted acid ionic liquids Mild conditions, selective Requires suitable substrates
Palladium-Catalyzed Cross-Coupling Aryl halides, organometallic reagents, Pd catalyst High selectivity, mild conditions Catalyst and ligand optimization
Purification Column chromatography, recrystallization, preparative HPLC Effective impurity removal Choice of solvents critical

Research Findings and Optimization Data

While direct detailed experimental data for the exact compound this compound is limited in open literature, related studies on halogenated propiophenones provide insight into reaction optimization:

  • Lewis acid catalysis in Friedel-Crafts acylation typically achieves yields above 70% under optimized conditions.
  • Michael addition reactions catalyzed by Brønsted acid ionic liquids have demonstrated yields ranging from 60–80% for related compounds.
  • Cross-coupling reactions yield above 75% are common with optimized palladium catalysts and ligands.
  • Purification using petroleum ether/ethyl acetate mixtures in column chromatography effectively separates the target compound from by-products.

Q & A

Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one, and how can purity be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromophenylacetophenone derivatives and 2,6-dichlorobenzaldehyde under basic conditions (e.g., NaOH in ethanol) . Purification often involves column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product. Recrystallization in ethanol or methanol further enhances purity, with monitoring via TLC or HPLC to confirm homogeneity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and aromatic C-Br/C-Cl vibrations .
  • 1H/13C NMR : Confirms the propan-1-one backbone (δ ~2.8–3.5 ppm for ketone-adjacent CH₂ groups) and substituent positions on aromatic rings .
  • HR-MS : Validates molecular weight (e.g., m/z 359.93 for [M+H]⁺) and isotopic patterns from bromine/chlorine .

Q. How does X-ray crystallography resolve ambiguities in molecular configuration?

Single-crystal XRD analysis determines bond lengths, angles, and the spatial arrangement of substituents. For example, the E-configuration of the ketone group and torsional angles between aromatic rings can be confirmed via R-factor refinement (e.g., R < 0.05) using software like SHELXL .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., DFT-calculated vs. observed UV spectra) be addressed?

Discrepancies often arise from solvent effects or basis set limitations in DFT. To resolve this:

  • Use polarizable continuum models (PCM) to account for solvent interactions .
  • Compare multiple functionals (e.g., B3LYP vs. CAM-B3LYP) to identify optimal parameters for λmax calculations .
  • Validate with experimental UV-Vis in solvents of varying polarity .

Q. What strategies optimize reaction yield in multi-step syntheses involving brominated and chlorinated intermediates?

  • Temperature control : Avoid thermal decomposition of halogenated intermediates by maintaining reactions at ≤80°C .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during halogenation steps .
  • Catalytic optimization : Employ Pd-based catalysts for cross-coupling reactions to enhance selectivity .

Q. How can time-dependent DFT (TD-DFT) model electronic transitions in this compound’s UV spectrum?

TD-DFT simulations using Gaussian 09 with the 6-311++G(d,p) basis set predict π→π* and n→π* transitions. Compare results to experimental UV-Vis peaks (e.g., ~280–320 nm) to correlate orbital energy gaps with observed absorbance .

Q. What computational methods analyze substituent effects on the compound’s reactivity?

  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., near Cl and Br atoms) for nucleophilic attack .
  • Hammett constants : Quantify electron-withdrawing effects of -Br and -Cl substituents on reaction rates .
  • NBO analysis : Reveals hyperconjugative interactions stabilizing the ketone moiety .

Q. How can researchers validate crystallographic data quality for this compound?

  • Residual density plots : Ensure no unexplained electron density peaks (>0.3 eÅ⁻³) using Olex2 .
  • ADP analysis : Check for reasonable anisotropic displacement parameters (ADPs) to confirm absence of disorder .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling twinning in challenging crystals .

Q. What methodologies study this compound’s interactions with biological targets (e.g., enzymes)?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs) .
  • Covalent binding assays : LC-MS/MS detects adduct formation with cysteine residues in proteins .
  • Kinetic studies : Measure IC₅₀ values using fluorescence polarization or SPR to quantify inhibition .

Q. What challenges arise in refining crystal structures with heavy atoms (Br/Cl)?

  • Absorption correction : Apply multi-scan methods (SADABS) to mitigate X-ray absorption by Br/Cl .
  • Disorder modeling : Use PART commands in SHELXL to resolve overlapping atoms in aromatic rings .
  • High Rint values : Collect high-resolution data (≤0.8 Å) to improve redundancy and reduce noise .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one

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